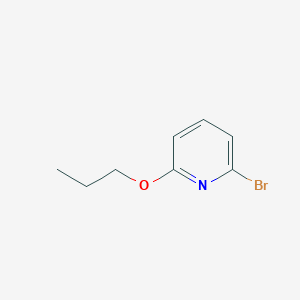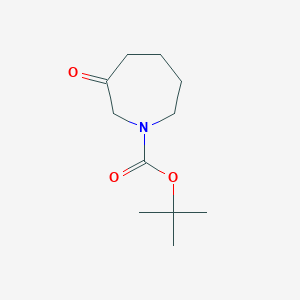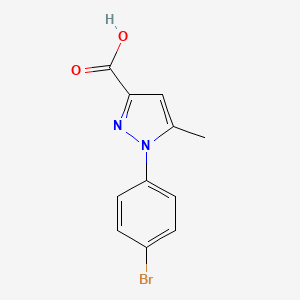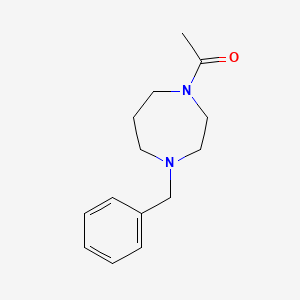
2-Bromo-6-propoxypyridine
Vue d'ensemble
Description
2-Bromo-6-propoxypyridine is a chemical compound that is part of the broader family of pyridine derivatives. Pyridines are heterocyclic aromatic compounds with a single nitrogen atom in a six-membered ring structure. The presence of a bromine atom and a propoxy group on the pyridine ring can significantly alter the chemical and physical properties of the molecule, as well as its reactivity and potential applications in various chemical syntheses.
Synthesis Analysis
The synthesis of pyridine derivatives often involves palladium-catalyzed cross-coupling reactions, as demonstrated in the preparation of 2,6-disubstituted pyridin-3-yl deoxyribonucleosides . These reactions can proceed chemoselectively at the position of the bromine, allowing for the creation of a library of disubstituted pyridine C-deoxyribonucleosides. Additionally, the use of bromoacetic acid as a 2-carbon synthon in a DMAP-promoted in situ activation strategy can lead to the synthesis of trisubstituted pyridines . This method showcases the versatility of bromine-containing pyridines as intermediates in the synthesis of more complex molecules.
Molecular Structure Analysis
The molecular structure of bromine-substituted pyridines can be elucidated using techniques such as X-ray crystallography. For instance, the crystal and molecular structure of a related compound, 6-bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine, was investigated to understand its geometry in the solid state and the intermolecular interactions present in the crystal packing . These structural analyses are crucial for understanding the reactivity and potential applications of these compounds.
Chemical Reactions Analysis
Bromine atoms on pyridine rings are reactive sites that can participate in various chemical reactions. For example, bromopyridines can react with nucleophiles, undergo metal-halogen exchange, or serve as electrophiles in carbon-carbon coupling reactions . The reactivity of bromine in these compounds is also highlighted in the formation of bromonium ions and their subsequent reactions with acceptor olefins . These reactions are essential for the construction of complex molecular architectures from simpler pyridine derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-bromo-6-propoxypyridine would be influenced by the presence of the bromine and propoxy substituents. While specific data on 2-bromo-6-propoxypyridine is not provided, related bromopyridines exhibit interesting properties such as spin-transitions in iron(II) complexes , which can be influenced by polymorphism. The spectroscopic properties of bromopyridines can be studied using techniques like FT-IR and NMR, and their electronic properties can be investigated through computational methods like density functional theory (DFT) . These properties are not only academically interesting but also have implications for the material's applications in areas such as nonlinear optics and antimicrobial activity .
Safety And Hazards
Propriétés
IUPAC Name |
2-bromo-6-propoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO/c1-2-6-11-8-5-3-4-7(9)10-8/h3-5H,2,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JROFSFBGPCHTHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=NC(=CC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90634939 | |
| Record name | 2-Bromo-6-propoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90634939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-6-propoxypyridine | |
CAS RN |
891842-82-3 | |
| Record name | 2-Bromo-6-propoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90634939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Bromo-2-[(2,6-dichlorobenzyl)oxy]benzoic acid](/img/structure/B1290310.png)




![4-Benzyl-1,7lambda6-dithia-4-azaspiro[4.4]nonane-3,7,7-trione](/img/structure/B1290332.png)

![[2,4'-Bipyridine]-5-carboxylic acid](/img/structure/B1290336.png)





